molecular formula C10H14O3 B2369754 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 78478-61-2

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2369754
CAS No.: 78478-61-2
M. Wt: 182.219
InChI Key: DOPKSKFPVYAYCF-UHFFFAOYSA-N
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Description

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[222]octane core, which is a rigid, three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of endocarbomethoxy-2 bicyclo[2.2.2]octanone-5 with methoxytrimethylsilane and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C. This mixture is then treated with triethylsilane and allowed to warm to room temperature overnight. The product is purified by column chromatography on silica gel using an ethyl acetate gradient in dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of larger reactors, continuous flow systems, and automated purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The rigid bicyclic structure also allows for specific spatial interactions with biological molecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

  • Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
  • Bicyclo[2.2.2]octane-1-carboxylates

Uniqueness: Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ketone and ester groups at specific positions allows for targeted chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKSKFPVYAYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (−3° C.) solution of lithiumdiisopropylamide (0.9 M in methylcyclohexane, 607 mL, 546 mmol, 1.05 eq) was added a solution of cyclohex-2-enone (52.6 g, 53 mL, 520 mmol, 1.0 eq) in diethyl ether (650 mL) over 90 min. During addition, the temperature was kept below −3° C. The mixture was stirred for an additional 25 minutes before a solution of methyl acrylate (46.8 mL, 520 mmol, 1.0 eq) in diethyl ether (450 mL) was added dropwise over 60 minutes. The temperature of the mixture was kept below 0° C. overnight. The mixture was poured out in saturated solution of ammonium chloride (1.0M) and stirred for 10 min. The sticky polymer was removed by filtration (P3). The organic layer was separated and the aqueous layer was extracted with tert-butyl methyl ether (2×300 mL). The combined organic layers were dried over sodium sulfate and concentrated. The title compound was isolated by distillation (0.001 mbar at 120-130° C.) and was isolated as a slightly yellow oil (39.8 g, 220 mmol, 42%).
Quantity
607 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two
Quantity
46.8 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a cooled solution of diisopropylamine (7.72 mL, 54.62 mmol) in ether (40 mL) at −78° C. was added 2.5M n-butyllithium (21.8 mL) dropwise. The reaction mixture was allowed to warm to −11° C. A solution of cyclohex-2-en-1-one (5.04 mL, 52.01 mmol) in diethyl ether (60 mL) was added over 45 minutes. During the addition, the temperature was maintained between −11° C. and −3° C. The mixture was stirred for an additional 25 minutes before a solution of methyl prop-2-enoate (4.68 mL, 52.01 mmol) in THF (40 mL) was added dropwise over 60 minutes. The reaction mixture was stirred at this temperature for 1 h and stored in a freezer overnight. The reaction mixture was poured into saturated ammonium chloride solution (200 mL) and stirred for 15 minutes. A brown sticky polymer was formed and removed using tweezers. The organic layer was separated and the aqueous layer was extracted with tert-butyl methyl ether (2×300 mL). The combined organic layers were dried over sodium sulfate and concentrated. The crude residue was purified by column chromatography (Biotage; 0-60% ethyl acetate in heptane) in 2 batches, to afford the title compound (2.98 g, 31%) as the trans isomer as a clear colourless liquid. δH (500 MHz, CDCl3) 3.70 (s, 3H), 2.76 (ddt, J 10.6, 6.4, 1.8 Hz, 1H), 2.53-2.48 (m, 1H), 2.47-2.38 (m, 1H), 2.37-2.31 (m, 1H), 2.22 (ddt, J 14.2, 6.3, 2.5 Hz, 1H), 2.13 (ddd, J 19.1, 2.9, 1.8 Hz, 1H), 2.02 (ddd, J 14.3, 11.0, 3.5 Hz, 1H), 1.89-1.74 (m, 3H), 1.70-1.60 (m, 1H).
Quantity
7.72 mL
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.04 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
31%

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